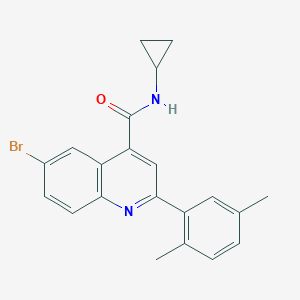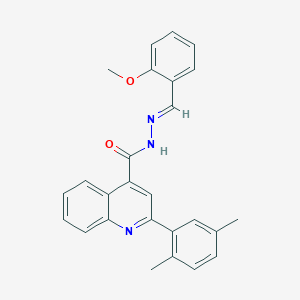![molecular formula C23H16Cl2N4O2 B446106 2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE](/img/structure/B446106.png)
2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE is a complex organic compound with the molecular formula C23H16Cl2N4O2 It is known for its unique structure, which includes a quinoline ring, a dichlorophenyl group, and a phenylhydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and aluminum chloride as a catalyst.
Coupling with Phenylhydrazinecarboxamide: The final step involves coupling the quinoline derivative with phenylhydrazinecarboxamide under basic conditions, typically using a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(1-naphthylmethyl)hydrazinecarbothioamide
- 2-{[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(2-pyridyl)hydrazinecarboxamide
Uniqueness
Compared to similar compounds, 2-{[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYL-1-HYDRAZINECARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the dichlorophenyl group enhances its ability to interact with biological targets, while the quinoline ring provides a rigid and planar structure that can intercalate with DNA.
Properties
Molecular Formula |
C23H16Cl2N4O2 |
|---|---|
Molecular Weight |
451.3g/mol |
IUPAC Name |
1-[[2-(3,4-dichlorophenyl)quinoline-4-carbonyl]amino]-3-phenylurea |
InChI |
InChI=1S/C23H16Cl2N4O2/c24-18-11-10-14(12-19(18)25)21-13-17(16-8-4-5-9-20(16)27-21)22(30)28-29-23(31)26-15-6-2-1-3-7-15/h1-13H,(H,28,30)(H2,26,29,31) |
InChI Key |
ZRIKFWHKQUHDRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-{4-[N-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B446025.png)


![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B446030.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanohydrazide](/img/structure/B446032.png)
![N'-[(E)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide](/img/structure/B446034.png)
![4-methyl-3-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B446037.png)

![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446039.png)

![2-(2-isopropoxyphenyl)-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B446043.png)
![2,2-DIBROMO-1-METHYL-N'~1~-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-CYCLOPROPANECARBOHYDRAZIDE](/img/structure/B446044.png)
![3-[(3-methylbenzyl)sulfanyl]-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B446048.png)
![N'-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}cyclopropanecarbohydrazide](/img/structure/B446049.png)
